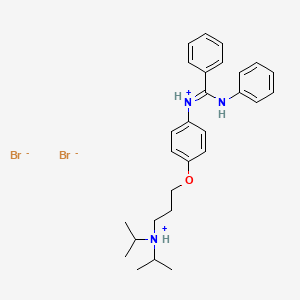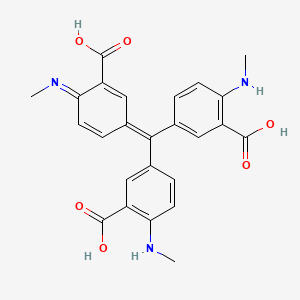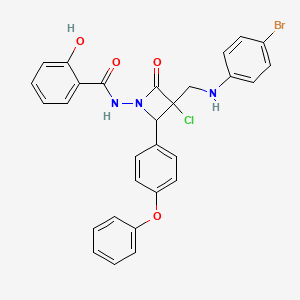
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of azetidinones. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenoxyphenyl group, and a hydroxy group attached to an azetidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular processes, leading to effects such as reduced cell proliferation and induced apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide Derivatives: Compounds with similar structures but different substituents on the benzamide moiety.
Azetidinone Derivatives: Compounds with variations in the azetidinone ring structure.
Phenoxyphenyl Compounds: Compounds with different functional groups attached to the phenoxyphenyl moiety.
Uniqueness
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-(4-phenoxyphenyl)-1-azetidinyl)-2-hydroxy- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This uniqueness contributes to its potential as a versatile compound in various scientific research applications.
Propiedades
Número CAS |
87444-04-0 |
|---|---|
Fórmula molecular |
C29H23BrClN3O4 |
Peso molecular |
592.9 g/mol |
Nombre IUPAC |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-(4-phenoxyphenyl)azetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C29H23BrClN3O4/c30-20-12-14-21(15-13-20)32-18-29(31)26(19-10-16-23(17-11-19)38-22-6-2-1-3-7-22)34(28(29)37)33-27(36)24-8-4-5-9-25(24)35/h1-17,26,32,35H,18H2,(H,33,36) |
Clave InChI |
WMMKBGXWAANGDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(C(=O)N3NC(=O)C4=CC=CC=C4O)(CNC5=CC=C(C=C5)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


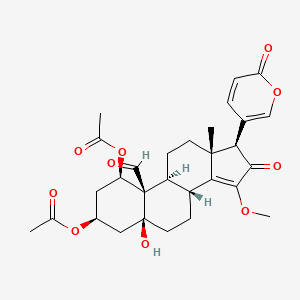

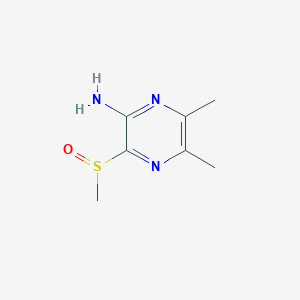
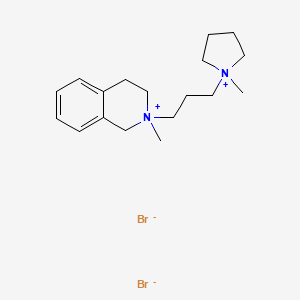
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)
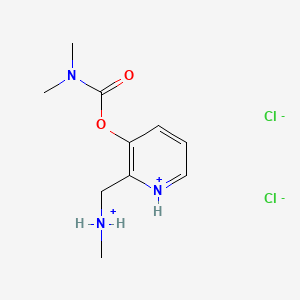
![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)
![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)
![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
